(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16294977
InChI: InChI=1S/C27H24N2O7S/c1-13-9-14(2)21-19(10-13)37-27(28-21)29-22(15-11-17(33-3)25(35-5)18(12-15)34-4)20(24(31)26(29)32)23(30)16-7-6-8-36-16/h6-12,22,31H,1-5H3
SMILES:
Molecular Formula: C27H24N2O7S
Molecular Weight: 520.6 g/mol

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16294977

Molecular Formula: C27H24N2O7S

Molecular Weight: 520.6 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C27H24N2O7S
Molecular Weight 520.6 g/mol
IUPAC Name 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C27H24N2O7S/c1-13-9-14(2)21-19(10-13)37-27(28-21)29-22(15-11-17(33-3)25(35-5)18(12-15)34-4)20(24(31)26(29)32)23(30)16-7-6-8-36-16/h6-12,22,31H,1-5H3
Standard InChI Key NKVABEBMAXXKPF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C(=C5)OC)OC)OC)C

Introduction

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule featuring a pyrrolidine core with a benzothiazole moiety, a furan-2-yl(hydroxy)methylidene group, and a 3,4,5-trimethoxyphenyl substituent. This unique combination of functional groups and rings confers distinct chemical and biological properties, making it of interest in medicinal chemistry and related fields.

Synthesis Methods

The synthesis of such complex organic compounds generally involves multi-step reactions:

  • Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

  • Synthesis of the Pyrrolidine Ring: This involves the reaction of an appropriate diketone with an amine, followed by cyclization.

  • Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidine intermediates under specific conditions to form the desired compound.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dioneC24H18N2O4S430.5 g/molBenzothiazole, furan, phenyl substituents
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dioneNot specifiedApproximately 510.65 g/molBenzothiazole, thiophene, methoxyphenyl substituents
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dioneNot specifiedEstimated based on similar compoundsBenzothiazole, furan, trimethoxyphenyl substituents

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